3-(methoxymethyl)benzoic Acid
Overview
Description
3-(Methoxymethyl)benzoic acid is an organic compound with the molecular formula C9H10O3 It is a derivative of benzoic acid, where a methoxymethyl group is attached to the benzene ring at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)benzoic acid can be achieved through several methods. One common approach involves the radical halogenation of 3-methylbenzoic acid followed by nucleophilic substitution. For instance, N-bromosuccinimide (NBS) can be used as a bromine source for the radical halogenation of 3-methylbenzoic acid to form 3-bromomethylbenzoic acid. This intermediate can then undergo nucleophilic substitution with methanol in the presence of a base such as potassium hydroxide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as methanol and bases like potassium hydroxide (KOH) are used in substitution reactions.
Major Products Formed
Oxidation: 3-(Carboxymethyl)benzoic acid.
Reduction: 3-(Methoxymethyl)benzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-(Methoxymethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a model compound for studying metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)benzoic acid involves its interaction with various molecular targets and pathways. For example, in nucleophilic substitution reactions, the methoxymethyl group acts as a leaving group, allowing the nucleophile to attack the benzene ring. The electron-withdrawing nature of the carboxylic acid group stabilizes the transition state, facilitating the reaction .
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzoic acid: Similar structure but lacks the methoxymethyl group.
4-Methoxymethylbenzoic acid: Similar structure but the methoxymethyl group is at the para position.
3-Methylbenzoic acid: Similar structure but lacks the methoxy group.
Uniqueness
3-(Methoxymethyl)benzoic acid is unique due to the presence of both the methoxymethyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
3-(methoxymethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBMOTGPFVLBMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407071 | |
Record name | 3-(methoxymethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32194-76-6 | |
Record name | 3-(methoxymethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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